2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, such as "2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo[1,2-a]imidazole," involves complex reactions that highlight the compound's unique structural features. Khalafy et al. (2002) described the synthesis of imidazo[1,2-a]pyridines from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which react with triethylamine to produce imidazo[1,2-a]pyridines and indoles, showcasing the compound's versatile synthetic pathway (Khalafy, Setamdideh, & Dilmaghani, 2002).
Molecular Structure Analysis
The molecular structure of "2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo[1,2-a]imidazole" and similar compounds has been elucidated through various spectroscopic and crystallographic techniques. Dhanalakshmi et al. (2018) conducted a detailed study on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, revealing the inclined planes between the phenyl and imidazole rings and providing insight into the molecular geometry and intermolecular interactions of these compounds (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional group transformations. The synthesis and rearrangement reactions described by Khalafy et al. (2002) and Azimi & Majidi (2014) illustrate the compound's capacity for structural modification and its application in synthesizing novel heterocyclic compounds (Khalafy, Setamdideh, & Dilmaghani, 2002); (Azimi & Majidi, 2014).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, including "2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo[1,2-a]imidazole," are crucial for their practical applications. These properties are often determined through spectroscopic methods, as described by Siddekha, Nizam, & Pasha (2011), who investigated the vibrational spectroscopic properties of similar compounds using density functional theory (DFT), providing valuable information on their molecular vibrations and stability (Siddekha, Nizam, & Pasha, 2011).
Scientific Research Applications
Antibacterial and Antifungal Activity : Novel derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole exhibited significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli. One compound, in particular, showed broad activity with low toxicity in mice (Demchenko et al., 2021).
Electrochemical Applications : Derivatives of imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine were synthesized and evaluated for their electrochemical properties, suggesting potential use in bioreduction processes (Zaki et al., 2012).
Synthesis of Nonacidic Antiinflammatory Agents : A one-pot synthesis of a related compound, 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d] [2-14C]imidazole, was developed for use in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).
Organic Chemistry Research : Various studies have explored the synthesis and rearrangement of related imidazole derivatives for potential applications in organic chemistry and materials science. This includes studies on the synthesis of substituted imidazoles and their rearrangements to other compounds (Khalafy et al., 2002).
Corrosion Inhibition : Imidazole derivatives have been investigated for their potential as corrosion inhibitors. One study focused on the efficacy of these compounds in protecting mild steel in acidic solutions, finding that certain derivatives exhibited significant corrosion inhibition efficiency (Prashanth et al., 2021).
Pharmacology : Some derivatives of 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole have been studied for their pharmacological properties. One such compound, SK&F 105809, was found to inhibit inflammatory cytokine production and the metabolism of arachidonic acid, suggesting potential for treating inflammation (Marshall et al., 1991).
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-22-15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJWMSUSZQORDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149776 | |
Record name | 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole | |
CAS RN |
111908-95-3 | |
Record name | 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111908953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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